Donormil
Description
Chemical and Pharmacological Profile Doxylamine succinate (C₁₇H₂₂N₂O·C₄H₆O₄; molecular mass: 388.46 g/mol) is an ethanolamine-class antihistamine with sedative and antiemetic properties. It is highly soluble in water and alcohol, slightly soluble in ether, and forms a stable succinate salt for pharmaceutical use . The compound is structurally characterized by a pyridine ring and a dimethylaminoethoxy chain, contributing to its histamine H₁ receptor antagonism and anticholinergic effects .
Therapeutic Applications
Primarily used for short-term insomnia management, doxylamine succinate is also formulated with pyridoxine hydrochloride (vitamin B₆) as a delayed-release tablet (Diclegis®/Diclectin®) for treating nausea and vomiting during pregnancy (NVP) . Its efficacy in NVP stems from synergistic action: doxylamine suppresses histaminergic pathways in the vomiting center, while pyridoxine modulates neurotransmitter synthesis .
Properties
IUPAC Name |
butanedioic acid;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O.C4H6O4/c1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;5-3(6)1-2-4(7)8/h4-12H,13-14H2,1-3H3;1-2H2,(H,5,6)(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBAUFVUYFNWQFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.C(CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O.C4H6O4, C21H28N2O5 | |
| Record name | DOXYLAMINE SUCCINATE | |
| Source | CAMEO Chemicals | |
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| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020552 | |
| Record name | Doxylamine succinate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Doxylamine succinate appears as white or creamy white powder. pH (1% aqueous solution) between 4.9 and 5.1. (NTP, 1992) | |
| Record name | DOXYLAMINE SUCCINATE | |
| Source | CAMEO Chemicals | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
>58.3 [ug/mL] (The mean of the results at pH 7.4), greater than or equal to 100 mg/mL at 72 °F (NTP, 1992) | |
| Record name | SID855569 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | DOXYLAMINE SUCCINATE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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CAS No. |
562-10-7 | |
| Record name | DOXYLAMINE SUCCINATE | |
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| Record name | Donormil | |
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| Record name | Doxylamine succinate [USP] | |
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| Record name | Doxylamine succinate | |
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| Record name | Doxylamine succinate | |
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| Record name | Doxylamine succinate | |
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| Record name | DOXYLAMINE SUCCINATE | |
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Melting Point |
217 to 226 °F (NTP, 1992) | |
| Record name | DOXYLAMINE SUCCINATE | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of doxylamine succinate involves the reaction of 2-pyridyl phenyl methyl carbinol with 2-dimethylaminoethyl chloride hydrochloride in an organic solvent at high temperature. The product, N,N-dimethyl-2-[1-phenyl-1-(2-pyridine)oxethyl]ethylamine, is then subjected to a salt-forming reaction with succinic acid in an organic solvent, followed by cooling crystallization to obtain doxylamine succinate .
Industrial Production Methods: Industrial production of doxylamine succinate follows similar synthetic routes but on a larger scale. The process involves the use of organic solvents, catalysts, and controlled reaction conditions to ensure high yield and purity. The final product is obtained through crystallization and purification steps .
Chemical Reactions Analysis
Types of Reactions: Doxylamine succinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of degradation products.
Reduction: Reduction reactions can alter the functional groups within the molecule.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups .
Scientific Research Applications
Pharmacological Properties
Doxylamine succinate acts as an antagonist of the H1 histamine receptor, which contributes to its sedative and antiemetic effects. It is commonly employed in:
- Insomnia Treatment : Doxylamine is widely used for short-term management of insomnia due to its sedative properties .
- Antiemetic Use : It is effective in alleviating nausea and vomiting, particularly in pregnancy when combined with pyridoxine hydrochloride .
- Allergic Reactions : The compound is utilized to relieve symptoms associated with allergic rhinitis and other respiratory allergies .
Formulation Development
Recent studies have focused on optimizing the formulation of doxylamine succinate for enhanced delivery methods:
- Orodispersible Tablets : Research utilizing the SeDeM-ODT expert system has shown that formulations with superdisintegrants like Crospovidone can significantly improve the disintegration time of orodispersible tablets containing doxylamine succinate, making them more effective for patient use .
| Formulation Type | Disintegration Time | Superdisintegrant Used |
|---|---|---|
| Standard Tablet | 15 minutes | None |
| Orodispersible Tablet (F7) | 5 minutes | Crospovidone |
Clinical Case Studies
Several case studies have documented both therapeutic outcomes and adverse effects associated with doxylamine succinate:
- Addiction Case Report : A 43-year-old male developed an addiction to doxylamine succinate after prolonged use for insomnia, escalating his dosage from 25 mg to 125 mg daily. Upon cessation, he experienced withdrawal symptoms including restlessness and nausea .
- Overdose Incidents : Reports indicate severe reactions from overdose, including slurred speech and visual hallucinations. One notable case involved a 15-year-old girl who ingested 80 tablets (25 mg each) and exhibited significant anticholinergic symptoms, which were reversed with appropriate antidotal therapy .
Safety and Toxicity
While doxylamine succinate is generally considered safe when used as directed, it poses risks when misused or overdosed:
- Adverse Effects : Common side effects include sedation, dizziness, dry mouth, and urinary retention. In severe cases, overdose can lead to delirium, seizures, and even rhabdomyolysis .
- Toxicological Reports : A study highlighted a case of doxylamine toxicity resulting in seizures after ingestion of a significant quantity (96 tablets). The patient required intensive care but ultimately recovered following supportive treatment .
Mechanism of Action
Doxylamine succinate exerts its effects by competitively inhibiting histamine at H1 receptors. This inhibition blocks the action of histamine, a compound involved in allergic reactions and wakefulness. Additionally, doxylamine succinate has anticholinergic properties, which contribute to its sedative effects by blocking acetylcholine receptors in the central nervous system .
Comparison with Similar Compounds
Research Findings and Data Tables
Table 1: Pharmacokinetic Parameters of Doxylamine Succinate
| Parameter | Fasting State (25 mg) | Fed State (25 mg) | 12.5 mg Dose |
|---|---|---|---|
| Cmax | 89.2 ng/mL | 85.6 ng/mL | 45.1 ng/mL |
| Tmax | 1.5 hours | 2.0 hours | 1.8 hours |
| AUC0–∞ | 1,320 ng·h/mL | 1,290 ng·h/mL | 660 ng·h/mL |
| t½ | 10.5 hours | 11.2 hours | 10.8 hours |
Table 2: Adverse Event Prevalence (Doxylamine vs. Placebo)
| Event | Doxylamine (25 mg) | Placebo |
|---|---|---|
| Drowsiness | 22% | 5% |
| Dry Mouth | 15% | 2% |
| Blurred Vision | 8% | 1% |
Source:
Biological Activity
Doxylamine succinate is a first-generation antihistamine commonly used for its sedative properties, particularly in the treatment of insomnia and allergic reactions. This article explores the biological activity of doxylamine succinate, focusing on its pharmacodynamics, pharmacokinetics, potential side effects, and relevant case studies.
Doxylamine succinate exerts its effects primarily as an antagonist of the H1 histamine receptor. By blocking histamine, it induces sedation and reduces allergic symptoms. Additionally, doxylamine acts on other neurotransmitter systems, which may contribute to its sedative effects:
- Anticholinergic Activity : Doxylamine has anticholinergic properties that can lead to side effects such as dry mouth, urinary retention, and cognitive impairment.
- CYP450 Induction : It has been shown to induce cytochrome P450 enzymes in animal studies, although no such evidence was found in humans .
Pharmacokinetics
The pharmacokinetics of doxylamine succinate reveal important insights into its absorption and bioavailability:
- Absorption : Doxylamine is rapidly absorbed from the gastrointestinal tract. A study indicated that oral administration leads to a mean maximum plasma concentration (C_max) of approximately 118.21 ng/mL in fasting conditions .
- Bioavailability : The bioavailability of doxylamine succinate is influenced by food intake; however, no significant differences were observed between fasting and fed states .
- Intranasal Administration : Research has shown that intranasal delivery of doxylamine results in faster absorption compared to oral dosing, although the overall bioavailability may be lower .
Side Effects and Toxicity
Doxylamine succinate is associated with a range of side effects, particularly at higher doses:
- Common Side Effects : These include drowsiness, dizziness, dry mouth, and constipation.
- Severe Toxicity : Cases of overdose have been documented, leading to symptoms such as slurred speech, visual hallucinations, seizures, and rhabdomyolysis . A notable case involved a 15-year-old girl who experienced severe symptoms after ingesting 80 pills (25 mg each) of doxylamine succinate .
Case Studies
- Doxylamine Addiction : A case report from Turkey highlighted a 43-year-old male who developed an addiction to doxylamine succinate after using it for insomnia over five years. He increased his dosage from 25 mg to 125 mg daily and experienced withdrawal symptoms upon cessation .
- Overdose Case : Another case involved a patient who developed severe anticholinergic symptoms after an overdose of doxylamine succinate. The administration of antidotal therapy successfully reversed these symptoms .
Table 1: Summary of Animal Studies on Doxylamine Succinate
| Study Type | Species | Dose (mg/kg) | Duration (weeks) | Findings |
|---|---|---|---|---|
| Long-term toxicity | Fischer 344 Rats | 0, 500, 1000, 2000 | 104 | Reduced body weight; incidence of liver tumors |
| Short-term toxicity | B6C3F1 Mice | 0, 80, 162... | 90 | Mild to severe liver damage observed |
Table 2: Clinical Studies on Pharmacokinetics
| Study | Route of Administration | C_max (ng/mL) | Bioavailability | Key Findings |
|---|---|---|---|---|
| Oral Administration | Oral | 118.21 | Similar in fasting/fed states | No significant differences in pharmacokinetics |
| Intranasal Administration | Intranasal | Variable | Lower than oral | Faster absorption but lower overall bioavailability |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for quantifying doxylamine succinate in pharmaceutical formulations?
- Methodological Answer : Reverse-phase high-performance liquid chromatography (RP-HPLC) and UV spectrophotometry are standard methods. For RP-HPLC, ion-pair chromatography with nitrogen-phosphorus detection is effective, while UV detection at 262 nm in 0.1 N HCl provides reliable quantification . Content uniformity testing involves dissolving powdered tablets in 0.1 N HCl, filtering, and comparing absorbance against a reference standard . Secondary standards from certified materials (e.g., Sigma-Aldrich) ensure reproducibility in pharmaceutical quality control .
Q. How should researchers handle doxylamine succinate to ensure laboratory safety?
- Methodological Answer : Adhere to GHS07 precautions: use PPE (gloves, lab coats), avoid inhalation/ingestion, and work in ventilated areas. Toxicity data (oral LD50: 250 mg/kg in rats) mandates strict protocols for spill management and waste disposal. Emergency procedures include rinsing skin with water and contacting poison control for ingestion incidents .
Q. What solubility properties of doxylamine succinate influence experimental formulation design?
- Methodological Answer : High water solubility (1,000 g/L at 25°C) and solubility in chloroform/ethanol enable aqueous and organic solvent-based formulations. However, excipients like dicalcium phosphate in commercial tablets may interfere with dissolution studies. Pre-formulation assays should assess pH stability and excipient compatibility .
Q. Which pharmacokinetic parameters are critical for designing human trials involving doxylamine succinate?
- Methodological Answer : Key parameters include oral bioavailability (24.7% in primates), Tmax (1.5 h oral), and urinary elimination (primary route). Fed vs. fasting studies show food delays absorption, requiring controlled dosing schedules. Population-specific factors (e.g., reduced clearance in elderly males) must inform dosing regimens .
Advanced Research Questions
Q. How do metabolic pathways of doxylamine succinate differ between rodents and primates, and what are the translational implications?
- Methodological Answer : Rodents exhibit N-oxidation and aromatic hydroxylation, while primates primarily undergo N-demethylation and glucuronidation. These differences complicate extrapolation of rodent hepatotoxicity data to humans. Researchers should use primate liver microsomes or humanized CYP450 models to assess metabolite profiles .
Q. What methodological considerations are critical when investigating the hepatocarcinogenic potential of doxylamine succinate in murine models?
- Methodological Answer : Chronic dosing studies (≥6 months) in mice should monitor liver enzyme induction (e.g., CYP2B, CYP3A) and thyroid hormone disruption (reduced T4, elevated TSH). Histopathological analysis for hepatocellular adenomas must account for phenobarbital-like enzyme induction, a known confounder in carcinogenicity assays .
Q. How can researchers resolve contradictions in genotoxicity data for doxylamine succinate across models?
- Methodological Answer : While negative in bacterial mutagenicity (Ames test) and micronucleus assays, positive chromosomal aberrations in transplacentally exposed mice suggest context-specific genotoxicity. Use primary human hepatocytes for in vitro DNA damage assays and compare against rodent in vivo data to clarify mechanisms .
Q. What experimental approaches assess enzyme-inducing effects of doxylamine succinate on cytochrome P450 isoforms?
- Methodological Answer : In vitro liver microsomal assays (rodent/human) with probe substrates (e.g., CYP2B1 for phenobarbital-type induction) quantify enzyme activity. In vivo, measure hepatic CYP mRNA/protein levels and thyroid hormone glucuronidation rates. Note that enzyme induction observed in mice is absent clinically, necessitating cross-species validation .
Retrosynthesis Analysis
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
